Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
Description
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a quinoline core substituted with a carbamoyl group at position 6 and a methoxy group at position 5. The quinoline moiety is linked via an ether bond to a 2-chlorophenyl ring, which is further functionalized with an ethyl carbamate group at the para position (Fig. 1). This compound is primarily documented as a key intermediate in the synthesis of lenvatinib mesylate, a tyrosine kinase inhibitor used in cancer therapy . The synthesis involves coupling reactions between substituted quinoline and chlorophenyl precursors, followed by carbamate formation under controlled conditions .
Properties
Molecular Formula |
C20H18ClN3O5 |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
ethyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate |
InChI |
InChI=1S/C20H18ClN3O5/c1-3-28-20(26)24-15-5-4-11(8-14(15)21)29-17-6-7-23-16-10-18(27-2)13(19(22)25)9-12(16)17/h4-10H,3H2,1-2H3,(H2,22,25)(H,24,26) |
InChI Key |
WLFHJBHZCJJLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
From Quinoline Acid or Ester Precursors
The preparation typically starts from 4-chloro-7-methoxyquinoline-6-carboxylic acid or its ester derivatives. Conversion to the carboxamide is achieved by reaction with formamide or ammonia derivatives under controlled conditions.
An improved process involves reacting the acid or ester with formamide in the presence of a strong base such as sodium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is conducted at low temperatures (0–10 °C) to control the formation of the amide and minimize side reactions.
After the amidation step, the reaction mixture is quenched with water and neutralized with aqueous hydrochloric acid, followed by heating to 40–45 °C to facilitate crystallization of the product. The solid is then filtered, washed, and recrystallized from a mixture of water and DMF to yield pure 4-chloro-7-methoxyquinoline-6-carboxamide with purity >95% by HPLC.
Purification and Crystallization
The purified intermediate is often isolated as a crystalline solid. Novel polymorphic forms have been identified, which can influence the solubility and stability of the compound.
Crystallization is typically performed by cooling the reaction mixture and adding anti-solvents such as isopropyl acetate or methyl isobutyl ketone, followed by filtration and drying.
The choice of solvent and temperature control during crystallization is crucial to obtain the desired polymorph with optimal pharmaceutical properties.
Synthesis of Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
The target compound is synthesized by coupling the quinoline intermediate with a chlorophenyl carbamate moiety through an ether linkage.
Formation of the Phenoxyquinoline Ether Linkage
The 4-chloro-7-methoxyquinoline-6-carboxamide intermediate is reacted with 4-amino-3-chlorophenol hydrochloride in the presence of a base such as aqueous potassium hydroxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
The reaction is carried out at elevated temperatures (75–80 °C) for several hours (typically 8 hours) to promote nucleophilic aromatic substitution, forming the ether bond between the quinoline and chlorophenyl units.
After completion, the reaction mixture is cooled, and aqueous acetone is added to precipitate the product, which is then filtered and washed.
Introduction of the Carbamate Group
The carbamate functionality is introduced by reacting the phenolic intermediate with ethyl chloroformate or a suitable carbamoylating agent under controlled conditions.
This step typically involves the use of a base to neutralize the generated acid and to facilitate the formation of the carbamate ester.
The reaction conditions (solvent, temperature, stoichiometry) are optimized to maximize yield and purity of the ethyl carbamate derivative.
Purification is achieved by recrystallization or chromatographic methods as needed.
Process Optimization and Purity Control
Solvent Selection and Reaction Conditions
Polar aprotic solvents such as DMF and DMSO are preferred for their ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.
Temperature control is critical during amidation and ether formation steps to avoid side reactions and degradation.
Bases such as sodium tert-butoxide and potassium hydroxide are selected for their strength and compatibility with the substrates.
Crystallization and Polymorph Control
The final compound and intermediates are isolated as crystalline solids.
The choice of crystallization solvent and temperature profile affects the polymorphic form obtained, which in turn influences the compound’s stability and bioavailability.
Novel polymorphs have been patented, indicating ongoing efforts to optimize solid-state properties.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Amidation of quinoline acid/ester | Formamide, sodium tert-butoxide | Dimethylformamide (DMF) | 0–10 | Low temp to control amidation |
| 2 | Quench and neutralization | Water, aqueous HCl | — | 40–45 | Facilitates crystallization |
| 3 | Ether formation (nucleophilic substitution) | 4-amino-3-chlorophenol hydrochloride, KOH | Dimethyl sulfoxide (DMSO) | 75–80 | 8 hours stirring |
| 4 | Carbamate formation | Ethyl chloroformate, base | Suitable organic solvent | Ambient to mild heating | Carbamate esterification |
| 5 | Purification and crystallization | Anti-solvents (isopropyl acetate, methyl isobutyl ketone) | Various | 0–30 | Polymorph control |
Research Findings and Considerations
The improved processes for the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide and its derivatives have led to higher yields (>95%) and purities (>97% by HPLC), which are essential for pharmaceutical applications.
The use of polar aprotic solvents and strong bases under controlled temperature conditions is a recurring theme in the preparation methods, highlighting their importance in achieving efficient conversions.
Crystallization techniques and polymorph screening are integral to the process, as different crystalline forms can affect the drug’s formulation and stability.
While direct literature on the exact preparation of this compound is limited, the synthesis closely follows established protocols for related quinoline carbamate derivatives, as supported by patent disclosures and medicinal chemistry literature.
Chemical Reactions Analysis
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline and carbamate derivatives.
Scientific Research Applications
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: It is explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
Table 1: Structural Comparison with Chlorophenyl Carbamates
Key Differences :
- Lipophilicity: While lipophilicity (log k) data for the target compound are unavailable, analogues 4a–i exhibit log k values ranging from 2.1–3.8, influenced by alkyl chain length and chloro-substitution patterns . The quinoline and methoxy groups in the target compound may increase hydrophobicity compared to phenyl-only analogues.
- Applications : The target compound is specialized for pharmaceutical synthesis, whereas simpler chlorophenyl carbamates are explored for agrochemical or antimicrobial uses .
Functional Analogues with Ethyl Carbamate Groups
Fenoxycarb
Fenoxycarb (ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate) is an insect growth regulator containing an ethyl carbamate group. Unlike the target compound, fenoxycarb lacks a quinoline or chlorophenyl system, instead incorporating a diphenylether chain. This structural divergence results in distinct biological targets: fenoxycarb disrupts insect juvenile hormone synthesis, while the quinoline-based target compound is tailored for kinase inhibition .
Ethyl Carbamate (Urethane)
Ethyl carbamate (EC), a simple carbamate (NH₂COOCH₂CH₃), is a known genotoxicant found in fermented foods. While EC shares the carbamate functional group with the target compound, its minimal structure contrasts sharply with the latter’s complexity. The bulky quinoline and chlorophenyl groups in the target compound likely reduce metabolic activation to carcinogenic byproducts, a significant concern with EC .
Research Findings and Implications
- Synthetic Utility : The target compound’s role in lenvatinib synthesis highlights its importance in oncology drug development. Its structural complexity enables precise interactions with kinase domains, a feature absent in simpler carbamates .
- Safety Profile : Unlike EC, the target compound’s large aromatic systems may mitigate toxicity risks by reducing metabolic hydrolysis to free carbamate .
Biological Activity
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate, also known by its CAS number 417722-95-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₄ |
| Molecular Weight | 463.87 g/mol |
| CAS Number | 417722-95-3 |
| Purity | High purity for research use |
Research indicates that compounds with similar structural features to ethyl carbamate exhibit significant biological activities. The quinoline moiety is known for its role in various pharmacological activities, including anti-cancer properties. The mechanism of action often involves the inhibition of key enzymes such as cyclooxygenase (COX), which is pivotal in inflammatory processes.
Inhibition Studies
In vitro studies have shown that derivatives of quinoline, including those similar to ethyl carbamate, can inhibit COX-2 and inducible nitric oxide synthase (iNOS) expression. These pathways are crucial in mediating inflammation and cancer progression. The inhibition of these enzymes suggests a potential therapeutic application in treating inflammatory diseases and cancers .
Case Studies
A study evaluated various quinoline derivatives for their anti-proliferative effects against several cancer cell lines. Ethyl carbamate's structural analogs demonstrated significant cytotoxicity, with IC50 values indicating potent activity against breast cancer cell lines (MCF-7 and T47D). The results suggest that ethyl carbamate may share similar anti-cancer properties due to its structural characteristics .
Antiviral Activity
Recent investigations into the antiviral potential of quinoline derivatives have shown promising results. For instance, compounds with similar functional groups exhibited substantial antiviral activity against Tobacco Mosaic Virus (TMV). This activity was attributed to their ability to interact with viral proteins and disrupt assembly processes .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anti-Cancer | Significant cytotoxicity in vitro against cancer cell lines |
| Anti-Inflammatory | Inhibition of COX-2 and iNOS expression |
| Antiviral | Effective against TMV, disrupting viral assembly |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate, and how can purity be optimized?
- Methodological Answer : A stepwise approach is critical. First, synthesize the quinoline core via Friedländer or Gould-Jacobs cyclization, followed by functionalization at the 4-position with a chlorophenyl-oxy group. Carbamate formation via reaction with ethyl chloroformate requires anhydrous conditions to minimize hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitoring intermediates by TLC and HPLC ensures purity .
Q. How can solubility challenges be addressed for this compound in biological assays?
- Methodological Answer : Due to its hydrophobic quinoline and carbamate moieties, solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) to assess colloidal stability and pH-solubility profiling (e.g., phosphate buffers at pH 4–9) are advised. For in vivo studies, nanoformulation or liposomal encapsulation may improve bioavailability .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode, m/z calculated for C₂₁H₁₈ClN₃O₅: 451.0932). ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: the quinoline H-2 (δ 8.5–8.7 ppm), methoxy (δ 3.9–4.1 ppm), and carbamate carbonyl (δ 165–170 ppm). FT-IR confirms carbamate (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis susceptibility of the carbamate group at different pH levels. Molecular dynamics simulations (GROMACS) assess solvation effects and aggregation tendencies. QSAR models incorporating logP (calculated via HPLC ) and polar surface area (PSA) can predict membrane permeability and metabolic stability .
Q. What experimental strategies resolve contradictions in biological activity data across models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding) or cell-line variability. Conduct dose-response curves in parallel across models (e.g., cancer vs. non-cancer cell lines) with controls for cytotoxicity (MTT assay). Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays. Cross-reference with lipophilicity data (HPLC-derived log k values) to correlate activity with partitioning behavior .
Q. How can stability studies be designed to ensure reproducibility in long-term storage?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis monitors degradation products (e.g., hydrolysis to 7-methoxyquinolin-4-ol). Lyophilization or storage under argon at −20°C in amber vials minimizes photodegradation. Thermogravimetric analysis (TGA) assesses thermal stability, while XRPD (X-ray powder diffraction) detects polymorphic changes .
Q. What methodologies optimize the compound’s selectivity for target enzymes vs. off-target interactions?
- Methodological Answer : Use competitive inhibition assays (e.g., fluorescence polarization) with recombinant enzymes. Off-target profiling via kinase/GPCR panels (Eurofins or DiscoverX) identifies promiscuity. Co-crystallization (X-ray) or cryo-EM elucidates binding modes. Molecular docking (AutoDock Vina) guided by NMR-derived NOE restraints refines binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
